N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzamide derivative with the molecular formula C₂₄H₁₈ClNO₃ and CAS number 923192-04-5 . The compound features a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a benzamide moiety at position 4.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-19-12-11-18(25-23(27)16-5-3-2-4-6-16)13-20(19)28-22(14)21(26)15-7-9-17(24)10-8-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSRQKDPSLEOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form corresponding quinones.
Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones derived from the benzofuran core.
Reduction: Chlorobenzyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and chlorobenzoyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks the benzofuran core but retains the benzamide group. Substituents include a 3,4-dimethoxyphenethyl chain.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Physicochemical Data : Melting point = 90°C; characterized by ¹H/¹³C-NMR (Tables 1–2 in ).
- Key Difference : The absence of the benzofuran ring and chlorine substituent reduces steric bulk and electron-withdrawing effects compared to the target compound.
4-tert-Butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Structure : Differs by a bulky tert-butyl group on the benzamide moiety (vs. a simple phenyl in the target compound).
- Molecular Weight : 439.3 g/mol (vs. 407.86 g/mol for the target compound) .
- Implications : The tert-butyl group may enhance lipophilicity and metabolic stability but could hinder target binding due to steric effects.
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-N'-(4-chlorophenyl)urea
- Structure : Replaces the benzamide with a urea linker, introducing an additional 4-chlorophenyl group.
- Molecular Formula : C₂₃H₁₆Cl₂N₂O₃ .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound exhibits moderate lipophilicity (LogP ~4.2), balancing membrane permeability and solubility.
- Urea derivatives maintain similar LogP but introduce hydrogen-bonding capacity, a critical factor in drug-receptor interactions.
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound belonging to the class of benzofuran derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: CHClNO
Molecular Weight: 405.84 g/mol
InChI Key: InChI=1S/C23H16ClNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27)
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzoyl Group: Achieved via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
- Methylation: Methyl groups are introduced using methyl iodide or dimethyl sulfate in the presence of a base.
- Final Coupling Reaction: The benzofuran derivative is coupled with 4-chlorobenzoyl chloride in the presence of a base to yield the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that benzofuran derivatives can inhibit ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis and repair, leading to reduced cancer cell viability .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported that similar compounds exhibit activity against various bacterial strains by inhibiting bacterial DNA gyrase, which is essential for DNA replication .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | |
| Analog B | Staphylococcus aureus | 10 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes like ribonucleotide reductase and DNA gyrase, disrupting cellular processes essential for growth and replication.
- Reactive Oxygen Species (ROS) Generation: Some benzofuran derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest: The compound may interfere with cell cycle progression, particularly at the G1/S phase transition.
Case Studies
A notable case study involved the evaluation of a series of benzofuran derivatives, including this compound, for their anticancer efficacy in vitro and in vivo models. The study demonstrated that these compounds significantly reduced tumor growth in xenograft models while exhibiting minimal toxicity to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
